molecular formula C15H14N4O B2870621 1-methyl-N-(pyridin-2-ylmethyl)-1H-indazole-3-carboxamide CAS No. 1428357-24-7

1-methyl-N-(pyridin-2-ylmethyl)-1H-indazole-3-carboxamide

Cat. No. B2870621
CAS RN: 1428357-24-7
M. Wt: 266.304
InChI Key: RPEFBALIXXBEPK-UHFFFAOYSA-N
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Description

1-methyl-N-(pyridin-2-ylmethyl)-1H-indazole-3-carboxamide, commonly known as MPI, is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound belongs to the indazole class of compounds and has a unique chemical structure that makes it a promising candidate for drug development.

Mechanism of Action

The mechanism of action of MPI is not fully understood, but it is believed to act by inhibiting the activity of specific enzymes and signaling pathways involved in various cellular processes. MPI has been shown to inhibit the activity of protein kinases, which play a crucial role in cell signaling and proliferation.
Biochemical and Physiological Effects
MPI has been shown to exhibit potent anti-inflammatory and anti-cancer properties in various preclinical studies. It has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, which are involved in the pathogenesis of various inflammatory diseases. Additionally, MPI has been shown to induce apoptosis and inhibit the proliferation of cancer cells, making it a promising candidate for cancer therapy.

Advantages and Limitations for Lab Experiments

MPI has several advantages for lab experiments, including its stability, solubility, and ease of synthesis. However, one of the limitations of MPI is its poor bioavailability, which may limit its therapeutic efficacy in vivo. Additionally, further studies are needed to determine the optimal dosage and administration route for MPI.

Future Directions

There are several future directions for research on MPI, including:
1. Investigating the potential of MPI as a therapeutic agent for neurodegenerative disorders, such as Alzheimer's disease.
2. Exploring the use of MPI in combination with other drugs for the treatment of cancer and other diseases.
3. Studying the pharmacokinetics and pharmacodynamics of MPI to optimize its therapeutic efficacy.
4. Developing novel delivery systems for MPI to improve its bioavailability and tissue distribution.
Conclusion
In conclusion, MPI is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. It exhibits potent anti-inflammatory and anti-cancer properties and has several advantages for lab experiments. However, further studies are needed to determine its optimal therapeutic dosage and administration route, as well as its potential applications in various diseases.

Synthesis Methods

MPI can be synthesized using various methods, including chemical synthesis and enzymatic catalysis. The most common method involves the reaction of 2-(bromomethyl) pyridine with 1-methyl-1H-indazole-3-carboxamide in the presence of a palladium catalyst. This reaction results in the formation of MPI, which can be purified using various chromatographic techniques.

Scientific Research Applications

MPI has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. Numerous studies have shown that MPI exhibits potent anti-inflammatory and anti-cancer properties, making it a promising candidate for drug development.

properties

IUPAC Name

1-methyl-N-(pyridin-2-ylmethyl)indazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N4O/c1-19-13-8-3-2-7-12(13)14(18-19)15(20)17-10-11-6-4-5-9-16-11/h2-9H,10H2,1H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPEFBALIXXBEPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2C(=N1)C(=O)NCC3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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